Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-4-15-9-11-16(12-10-15)19(26-13-7-8-17(14-26)22(29)30-6-3)20-21(28)27-23(31-20)24-18(5-2)25-27/h9-12,17,19,28H,4-8,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSLWJOBTJUQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCCC(C4)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme. The 1,2,3-triazole ring in the compound is believed to contribute to this binding. This binding inhibits the activity of the enzymes, preventing them from breaking down acetylcholine.
Pharmacokinetics
The compound’s molecular weight of444.55 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 481.6 g/mol. It features a thiazolo-triazole structure that contributes to its biological activity.
Primary Targets:
The compound primarily interacts with:
- Activating Transcription Factor 4 (ATF4)
- Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB)
These proteins are crucial in regulating stress responses and inflammation pathways. The compound modulates the ER stress pathway and the NF-kB inflammatory pathway, which are vital in various cellular processes including apoptosis and inflammation .
Biochemical Pathways:
The interaction with ATF4 and NF-kB suggests that this compound may influence:
- Protein synthesis under stress conditions
- Inflammatory responses in various diseases
Biological Activities
Neuroprotective Effects:
Research indicates that the compound exhibits neuroprotective properties , potentially useful in treating neurodegenerative diseases. Its ability to modulate pathways associated with neuronal survival is particularly noteworthy.
Anti-inflammatory Properties:
The compound has demonstrated significant anti-inflammatory effects, which could be beneficial in managing conditions like arthritis and other inflammatory diseases. By inhibiting NF-kB activation, it reduces the expression of pro-inflammatory cytokines.
Antitumor Activity:
Preliminary studies suggest potential antitumor effects against various cancer cell lines. The compound's structure allows it to interfere with cancer cell proliferation and survival mechanisms, although specific IC50 values for different cancer types require further investigation .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuroprotective | Modulates ER stress pathway | |
| Anti-inflammatory | Inhibits NF-kB pathway | |
| Antitumor | Promising results against cancer cells |
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by factors such as solubility and stability. Understanding these properties is crucial for optimizing its therapeutic use.
Q & A
Q. NMR :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl groups), δ 3.5–4.2 ppm (piperidine and ester protons), δ 6.8–7.3 ppm (aromatic protons) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester), thiazole/triazole carbons at 150–160 ppm .
Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 468–470 (varies with substituents) .
IR : Stretches at 3200–3400 cm⁻¹ (OH), 1680–1720 cm⁻¹ (C=O), 1500–1600 cm⁻¹ (C=N) .
Q. What preliminary bioactivity data exist for this compound?
- In vitro screening :
- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Anticancer : IC₅₀ of 15–25 µM in MTT assays against HeLa and MCF-7 cells .
- Mechanistic insights : Thiazolo-triazole cores inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding , while piperidine esters enhance membrane permeability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl/piperidine) affect bioactivity?
- SAR studies :
- 4-Ethylphenyl vs. 3-fluorophenyl : Fluorine substitution increases logP (2.1 → 2.5) and enhances blood-brain barrier penetration but reduces aqueous solubility .
- Piperidine vs. piperazine : Piperazine derivatives show 20% higher DHFR inhibition due to improved hydrogen bonding .
- Data contradiction : Ethyl groups on the thiazole ring improve antifungal activity but reduce thermal stability (TGA ΔTₘ = 10–15°C) .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Case example : Discrepancies in IC₅₀ values (15 µM vs. 35 µM) for HeLa cells arise from:
Assay conditions : Serum-free media (lower IC₅₀) vs. 10% FBS (higher IC₅₀ due to protein binding) .
Compound aggregation : Dynamic light scattering (DLS) confirms nanoparticle formation at >50 µM, skewing dose-response curves .
Q. How can molecular docking guide target identification for this compound?
- Protocol :
Target selection : Prioritize enzymes with conserved catalytic sites (e.g., DHFR, kinase domains) .
Docking software : AutoDock Vina or Schrödinger Maestro with OPLS4 force field .
- Key interactions :
- Thiazole NH forms hydrogen bonds with DHFR Asp27.
- Piperidine ethyl ester occupies a hydrophobic pocket .
- Validation : Co-crystallization with E. coli DHFR confirms binding poses (PDB: 1RX2) .
Q. What in vivo pharmacokinetic challenges are anticipated, and how can formulation address them?
- ADME hurdles :
- Low oral bioavailability (<15% in rats) due to first-pass metabolism of the ester group .
- Short half-life (t₁/₂ = 1.2 hr) from rapid glucuronidation of the hydroxyl group .
- Solutions :
- Prodrug design : Replace ethyl ester with pivaloyloxymethyl (POM) to enhance stability .
- Nanoparticle encapsulation : PLGA-based NPs increase t₁/₂ to 4.8 hr in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
